molecular formula C25H22FNO4 B2717940 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid CAS No. 1823589-70-3

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid

Cat. No. B2717940
CAS RN: 1823589-70-3
M. Wt: 419.452
InChI Key: LPKIKUCASWEZBA-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid, commonly known as FMOC-L-3,4-F-Phe-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is often used as a building block in the synthesis of peptides and proteins. FMOC-L-3,4-F-Phe-OH has several unique properties that make it an ideal choice for use in research, including its stability, solubility, and ease of synthesis.

Scientific Research Applications

Organic Synthesis and Peptide Chemistry

The Fmoc group is primarily utilized in the protection of hydroxy-groups during the synthesis of complex organic molecules, such as peptides. It offers selectivity and stability under various conditions, allowing for the efficient synthesis of targeted molecules without affecting sensitive functional groups. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, showcasing its utility in nucleic acid chemistry C. Gioeli, J. Chattopadhyaya, 1982.

Biochemistry and Molecular Biology

In biochemistry, the incorporation of fluorescent amino acids into proteins has been explored for studying protein structure, dynamics, and interactions. Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, demonstrating the potential of Fmoc-protected amino acids in enhancing our understanding of protein behavior in vivo D. Summerer et al., 2006.

Material Science

In the realm of material science, Fmoc-protected amino acids have been investigated for their role in the development of novel materials, such as hydrogels and polymers. Hsiao et al. (1999) synthesized a series of aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorenylidene, pointing to the versatility of Fmoc-based compounds in creating new materials with high thermal stability and solubility in organic solvents S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999.

Photophysics and Fluorescence Studies

Fmoc derivatives have been applied in the study of photophysics for the development of fluorescent probes and sensors. Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative, illustrating the potential of Fmoc-based compounds in bioimaging and the study of molecular interactions A. Morales et al., 2010.

properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIKUCASWEZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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